![molecular formula C11H6N4O B14157042 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 828273-67-2](/img/structure/B14157042.png)
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a furan ring, a pyrazole ring, and a pyrimidine ring, with a nitrile group attached to the pyrimidine ring. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylhydrazine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific application and target. Detailed studies using techniques like molecular docking and biochemical assays are often employed to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: Variants with different heteroaryl groups attached to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness: The presence of the nitrile group in 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
828273-67-2 |
|---|---|
Formule moléculaire |
C11H6N4O |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H6N4O/c12-6-8-7-14-15-9(3-4-13-11(8)15)10-2-1-5-16-10/h1-5,7H |
Clé InChI |
ZZHOGYHQVGQZTL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
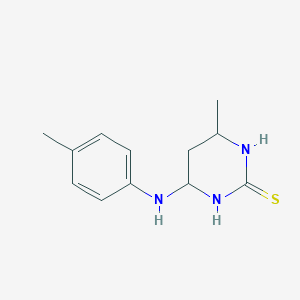
![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
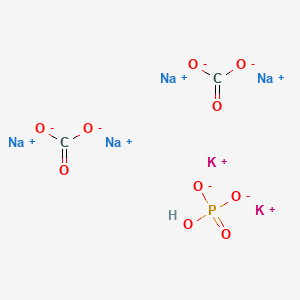
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
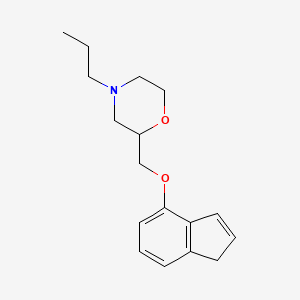
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
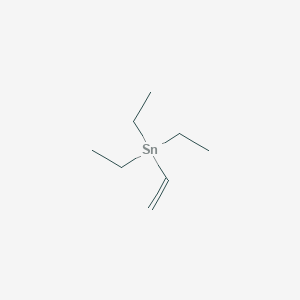
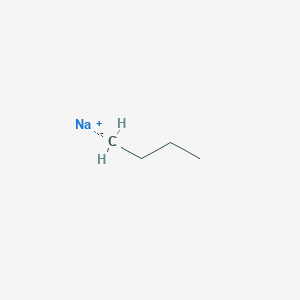

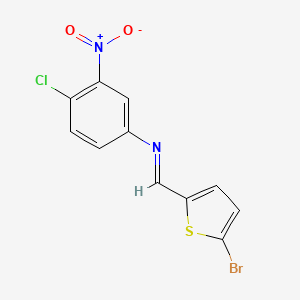
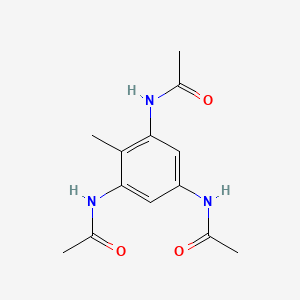
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
